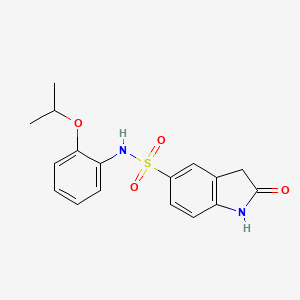
N-(1,1-dioxothiolan-3-yl)-1-(2-methylphenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,1-dioxothiolan-3-yl)-1-(2-methylphenyl)methanesulfonamide, commonly known as DT3MS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. DT3MS is a sulfonamide derivative that possesses unique properties, making it an ideal candidate for various research studies.
Wirkmechanismus
DT3MS is a potent inhibitor of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. By inhibiting carbonic anhydrase, DT3MS can disrupt the pH balance of cancer cells, leading to their death. Additionally, DT3MS can also inhibit the activity of certain enzymes involved in the inflammatory response, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
DT3MS has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that DT3MS can inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. Additionally, DT3MS has also been shown to have anti-angiogenic properties, meaning that it can inhibit the growth of new blood vessels that are necessary for the survival of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using DT3MS in lab experiments is its specificity towards carbonic anhydrase. This specificity makes it an ideal candidate for studying the role of carbonic anhydrase in various biological processes. Additionally, DT3MS has been shown to have low toxicity levels, making it a safe compound to use in lab experiments. However, one of the limitations of using DT3MS is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on DT3MS. One potential direction is to further investigate its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Another potential direction is to explore the use of DT3MS in combination with other cancer treatments, such as chemotherapy and radiation therapy, to enhance their effectiveness. Additionally, further research is needed to determine the optimal dosage and administration of DT3MS in various experimental settings.
Synthesemethoden
DT3MS can be synthesized using a multistep process involving the reaction of 2-methylbenzenesulfonyl chloride with 1,3-dithiolane-2-thione, followed by the addition of sodium hydroxide. The resulting product is then purified using column chromatography. The overall yield of the synthesis process is approximately 40%.
Wissenschaftliche Forschungsanwendungen
DT3MS has been extensively studied for its potential applications in various biomedical research studies. One of the primary applications of DT3MS is in cancer research. Studies have shown that DT3MS can inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death process. Additionally, DT3MS has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-1-(2-methylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S2/c1-10-4-2-3-5-11(10)8-19(16,17)13-12-6-7-18(14,15)9-12/h2-5,12-13H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAJSYOSBMXRLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)NC2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2-fluorophenyl)methyl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B7629177.png)


![[6-(Cyclopropylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7629192.png)
![N-[2-(cyclohexen-1-yl)ethyl]-2-hydroxy-2,2-diphenylacetamide](/img/structure/B7629198.png)



![1,3-dimethyl-2,4-dioxo-N-[4-(pyridin-4-ylmethyl)phenyl]pyrimidine-5-carboxamide](/img/structure/B7629256.png)



